molecular formula C20H22O3 B12589793 Methyl 2-(benzyloxy)-6-(pent-1-en-1-yl)benzoate CAS No. 649552-11-4

Methyl 2-(benzyloxy)-6-(pent-1-en-1-yl)benzoate

Cat. No.: B12589793
CAS No.: 649552-11-4
M. Wt: 310.4 g/mol
InChI Key: CKHYHVKGBVQIQN-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-6-(pent-1-en-1-yl)benzoate is an organic compound that belongs to the class of benzoates. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring both benzyloxy and pent-1-en-1-yl groups, makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzyloxy)-6-(pent-1-en-1-yl)benzoate typically involves the esterification of 2-(benzyloxy)-6-(pent-1-en-1-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzyloxy)-6-(pent-1-en-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated or nitrated benzoates.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(benzyloxy)-6-(pent-1-en-1-yl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(benzyloxy)benzoate
  • Methyl 6-(pent-1-en-1-yl)benzoate
  • Methyl 2-(benzyloxy)-6-methylbenzoate

Comparison

Compared to similar compounds, Methyl 2-(benzyloxy)-6-(pent-1-en-1-yl)benzoate is unique due to the presence of both benzyloxy and pent-1-en-1-yl groups. This dual functionality can impart distinct chemical and physical properties, making it valuable for specific applications where such characteristics are desired.

Properties

CAS No.

649552-11-4

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

methyl 2-pent-1-enyl-6-phenylmethoxybenzoate

InChI

InChI=1S/C20H22O3/c1-3-4-6-12-17-13-9-14-18(19(17)20(21)22-2)23-15-16-10-7-5-8-11-16/h5-14H,3-4,15H2,1-2H3

InChI Key

CKHYHVKGBVQIQN-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC1=C(C(=CC=C1)OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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